molecular formula C10H13ClFN B1497957 4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl CAS No. 360054-82-6

4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl

Katalognummer: B1497957
CAS-Nummer: 360054-82-6
Molekulargewicht: 201.67 g/mol
InChI-Schlüssel: XXKXCHJCSWVXGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl can be achieved through several routes. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, thereby modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood, cognition, and behavior.

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl can be compared to other similar compounds, such as 5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one and 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine These compounds share structural similarities but differ in their specific functional groups and chemical properties

Eigenschaften

CAS-Nummer

360054-82-6

Molekularformel

C10H13ClFN

Molekulargewicht

201.67 g/mol

IUPAC-Name

4-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-ium;chloride

InChI

InChI=1S/C10H12FN.ClH/c11-10-5-8-3-1-2-4-9(8)6-12-7-10;/h1-4,10,12H,5-7H2;1H

InChI-Schlüssel

XXKXCHJCSWVXGO-UHFFFAOYSA-N

SMILES

C1C(C[NH2+]CC2=CC=CC=C21)F.[Cl-]

Kanonische SMILES

C1C(C[NH2+]CC2=CC=CC=C21)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.